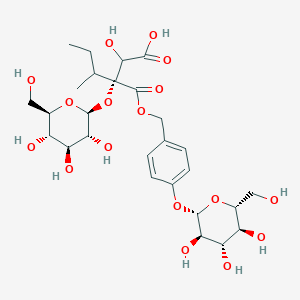

beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[[(2R)-2-[(S)-Carboxyhydroxymethyl]-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl]oxy]methyl]phenyl beta-D-glucopyranoside is a natural product found in Dactylorhiza majalis and Dactylorhiza hatagirea with data available.

Scientific Research Applications

1. Natural Product Isolation and Characterization

Beta-D-Glucopyranoside derivatives, including phenylvaleric acid and flavonoid glycosides, have been isolated from natural sources like Polygonum salicifolium. These compounds were identified using spectroscopic and chromatographic methods, demonstrating their prevalence in various plant species. The flavonoid glycosides, in particular, showed scavenging properties towards radicals, indicating their potential antioxidant activity (Çalış, Kuruüzüm, Demirezer, Sticher, Ganci, & Rüedi, 1999).

2. Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of beta-D-Glucopyranoside derivatives. For instance, novel derivatives have been characterized from the fruits of Idesia polycarpa, revealing new compounds like idescarpin and elucidating their structures through integrated spectroscopic analysis (Chou, Lin, Tsai, Hsu, & Ho, 1997).

3. Enzymatic Action and Binding Energy Studies

Studies on enzymes like Aspergillus oryzae beta-glucosidase have utilized various beta-D-glucopyranosides to investigate enzymatic mechanisms. These studies have provided insights into the binding energies of different hydroxyl groups of glucosidic glucose with the enzyme, enhancing understanding of enzyme-substrate interactions (Mega & Matsushima, 1983).

4. Vasorelaxation and Inhibitory Effects

Research on glycosides from Melaleuca quinquenervia leaves, including beta-D-glucopyranoside derivatives, has shown their ability to inhibit vascular contraction in rats. This suggests potential applications in cardiovascular research and therapeutic development (Lee, Wang, Lee, Kuo, & Chou, 2002).

5. Antioxidant Properties

Phenolic glycosides, a class of beta-D-Glucopyranoside derivatives, have been identified as antioxidants. Isolated from sources like Pimenta dioica berries, these compounds demonstrate radical-scavenging activity, which is crucial for understanding their role in combating oxidative stress (Kikuzaki, Miyajima, & Nakatani, 2008).

properties

CAS RN |

256459-39-9 |

|---|---|

Molecular Formula |

C27H40O17 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

(2S,3R)-2-hydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid |

InChI |

InChI=1S/C27H40O17/c1-11(2)7-27(22(36)23(37)38,44-25-21(35)19(33)17(31)15(9-29)43-25)26(39)40-10-12-3-5-13(6-4-12)41-24-20(34)18(32)16(30)14(8-28)42-24/h3-6,11,14-22,24-25,28-36H,7-10H2,1-2H3,(H,37,38)/t14-,15-,16-,17-,18+,19+,20-,21-,22-,24-,25+,27-/m1/s1 |

InChI Key |

WBSSVHBTDKPYQF-KRABCRPJSA-N |

Isomeric SMILES |

CC(C)C[C@@]([C@@H](C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES |

O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(COC([C@](O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)([C@@H](C(O)=O)O)CC(C)C)=O)C=C2 |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Coelovirin C; Dactylorhin D; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.